
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Übersicht
Beschreibung
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been associated with various diseases, including cancer, inflammation, and neurodegenerative disorders. CX-4945 has been shown to have potential therapeutic applications in these diseases.
Wirkmechanismus
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its phosphorylation activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis. It also inhibits angiogenesis and metastasis. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, it reduces oxidative stress and inflammation, and improves synaptic plasticity and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several advantages as a tool for laboratory experiments. It is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It is also relatively easy to synthesize and has good bioavailability. However, 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has some limitations as well. It can be toxic at high concentrations and has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. One area of interest is the development of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide treatment in cancer patients. Additionally, the role of CK2 in other diseases, such as metabolic disorders and infectious diseases, is an area of active investigation. Finally, the combination of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide with other therapies, such as chemotherapy and immunotherapy, is an area of interest for improving treatment outcomes in cancer patients.
Wissenschaftliche Forschungsanwendungen
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. It has also been shown to have anti-inflammatory effects in diseases such as rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorders, 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-2-27(18-8-4-3-5-9-18)32(29,30)19-13-11-17(12-14-19)22(28)26-23-25-21(16-31-23)20-10-6-7-15-24-20/h6-7,10-16,18H,2-5,8-9H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBNAYNJPYTLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B3303012.png)
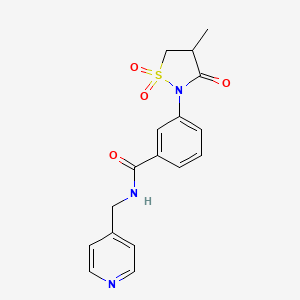

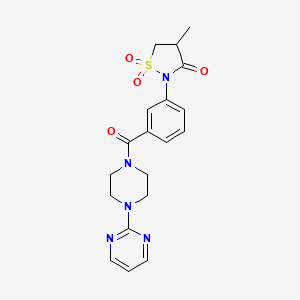
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B3303031.png)


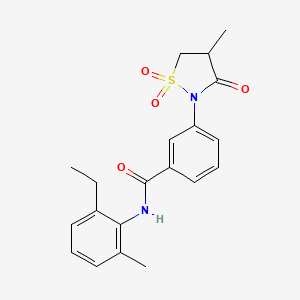
![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzene](/img/structure/B3303064.png)
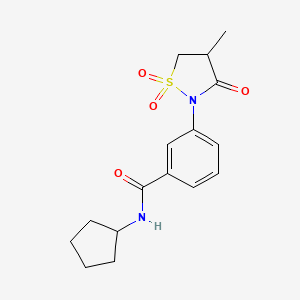

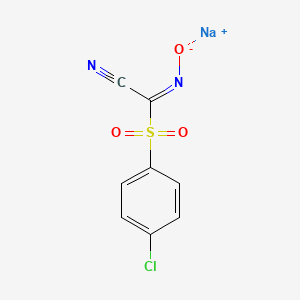
![3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3303093.png)
